molecular formula C13H15N3O2S2 B2873719 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine CAS No. 843629-28-7

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine

Cat. No.: B2873719
CAS No.: 843629-28-7
M. Wt: 309.4
InChI Key: BIVMEIVPDOCVCV-UHFFFAOYSA-N
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Description

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine (CAS 843629-28-7) is a high-purity chemical compound with the molecular formula C13H15N3O2S2 and a molecular weight of 309.41 g/mol. This 2-aminothiazole derivative is designed for research applications in medicinal chemistry, particularly in the development of novel antiviral agents. The compound's structure incorporates key pharmacophoric features, including the 2-aminothiazole scaffold known for its broad biological activities and the pyrrolidin-1-ylsulfonyl group which can influence binding affinity and pharmacokinetic properties . This compound is of significant interest in early-stage drug discovery research for targeting viral enzymes. Recent studies highlight the potential of structurally similar 2-aminothiazole derivatives as multitarget inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication . The 2-aminothiazole core can facilitate critical hydrophobic π-π interactions with amino acid residues in the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-3-5-11(6-4-10)20(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVMEIVPDOCVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Basic Information

IUPAC Name: N-(4-chlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Molecular Formula: C19H18ClN3O2S2C_{19}H_{18}ClN_3O_2S_2
Molecular Weight: 420.0 g/mol
CAS Number: 828920-91-8

Synthesis of Heterocyclic Compounds

This compound is utilized as a starting material in synthesizing various heterocyclic ring systems, which are crucial in medicinal chemistry . These systems include thiazoles, imidazoles, thiadiazines, and quinoxalines .

Anti-Cancer Research

Sulfonamide derivatives, including those related to this compound, have demonstrated potential cytotoxic activity against human cancer cell lines . These derivatives have shown activity against colon, breast, and cervical cancer cells, inducing apoptosis in cancer cells .

Antimicrobial Activity

Compounds containing thiazole and pyrazole moieties exhibit antimicrobial properties. Thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Modifications to the thiazole ring can enhance antibacterial efficacy.

Kinase Modulation

Certain thiazol compounds are used in modulating protein kinase activity . By introducing these compounds to cells, it's possible to inhibit cell proliferation by inhibiting the activity of CDK4 and/or CDK6 .

Spectral Data

The structures of synthesized compounds are typically confirmed through various spectral analyses, including IR, 1H NMR, 13C NMR, and MS . These techniques help verify the molecular structure and purity of the synthesized compounds .

Antibacterial Efficacy

Thiazole derivatives have demonstrated significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like linezolid.

Cytotoxic Effects

Mechanism of Action

The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Electron-withdrawing groups (e.g., -NO₂, -Br) increase melting points (e.g., 286°C for nitro derivatives) due to enhanced intermolecular interactions . The sulfonyl group in the target compound may further elevate its melting point (>200°C) via hydrogen bonding .
  • Solubility: Pyrrolidine’s cyclic amine may improve solubility in polar organic solvents compared to nitro or chloro analogs. However, the sulfonyl group could enhance aqueous solubility via hydrogen bonding .

Pharmacokinetic and Toxicity Profiles

  • ADMET Predictions: DFT-based studies on cyclobutane-thiazole hybrids (e.g., compound 1 in ) suggest that sulfonamide groups improve metabolic stability. The target compound’s pyrrolidine may reduce cytotoxicity compared to halogenated analogs .

Biological Activity

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine is a complex organic compound characterized by its unique structural components, including a pyrrolidine ring, a sulfonyl group, a phenyl ring, and a thiazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of thiazoles can effectively inhibit bacterial growth, showcasing their potential as antimicrobial agents. Specifically, the compound's structure allows for interactions with bacterial enzymes, leading to inhibition of cell wall synthesis and other critical processes .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in vitro against various cancer cell lines. For instance, studies have reported that related thiazole compounds possess significant cytotoxic activity, with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that structural modifications can lead to improved efficacy against tumors .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AJurkat (T-cell leukemia)1.61 ± 1.92Induces apoptosis
Compound BHT-29 (colon cancer)1.98 ± 1.22Inhibits cell cycle
This compoundVariousTBDTBD

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
  • DNA Interaction : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole-based compounds in human tumor cell lines. The findings revealed that specific structural features were crucial for enhancing cytotoxicity, suggesting potential pathways for drug development .

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